4,6-Dichloropicolinic acid CAS number and properties
4,6-Dichloropicolinic acid CAS number and properties
An In-Depth Technical Guide to 4,6-Dichloropicolinic Acid
Introduction
4,6-Dichloropicolinic acid is a chlorinated derivative of picolinic acid, a pyridinecarboxylic acid. Its structural characteristics, featuring a pyridine ring with two chlorine substituents and a carboxylic acid group, make it a compound of significant interest in synthetic organic chemistry and agrochemical research. While it serves as a valuable building block for more complex molecules, its structural similarity to known synthetic auxin herbicides suggests potential applications in plant science and weed management. This guide provides a comprehensive overview of its chemical properties, a detailed synthesis protocol, its probable mechanism of action based on analogous compounds, and essential safety and handling information for laboratory professionals.
Chemical Identity and Core Properties
The fundamental identity of a chemical compound is established by its unique CAS number and its distinct physicochemical properties. These parameters are critical for its correct identification, handling, and application in research and development.
CAS Number: 88912-25-8[1][2][3][4][5]
Synonyms: 4,6-Dichloro-2-pyridinecarboxylic acid, 4,6-Dichloropyridine-2-carboxylic acid[1][2][3]
The physical and chemical properties of 4,6-dichloropicolinic acid are summarized in the table below.
| Property | Value | Source(s) |
| Molecular Formula | C₆H₃Cl₂NO₂ | [1][2][3] |
| Molecular Weight | 192.0 g/mol | [1][2][3] |
| Appearance | White to yellow solid | [3] |
| Melting Point | 111-112 °C | [1][6] |
| Boiling Point | 336.6 °C at 760 mmHg | [1][3] |
| Density | 1.6 ± 0.1 g/cm³ | [1] |
| pKa | 2.90 ± 0.10 (Predicted) | [6] |
| XLogP3 | 2.3 | [1] |
| InChI Key | AYYUSDKNXRPJBH-UHFFFAOYSA-N | [1][3][4] |
Synthesis of 4,6-Dichloropicolinic Acid
The synthesis of 4,6-dichloropicolinic acid can be effectively achieved through the hydrolysis of its corresponding ester, methyl 4,6-dichloropicolinate. This common laboratory-scale procedure utilizes a base-mediated reaction to convert the ester into the carboxylic acid.
Experimental Protocol: Hydrolysis of Methyl 4,6-Dichloropicolinate
This protocol details the conversion of the methyl ester precursor to the final acid product. The causality behind this choice of reaction is its high efficiency and straightforward workup procedure. The use of sodium hydroxide in an aqueous ethanol mixture ensures sufficient solubility for both the organic substrate and the inorganic base, facilitating a homogenous reaction environment.
Materials:
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Methyl 4,6-dichloropicolinate
-
Sodium hydroxide (NaOH)
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Ethanol (EtOH)
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Deionized water (H₂O)
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Dichloromethane (CH₂Cl₂)
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Ethyl acetate (EtOAc)
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Dilute hydrochloric acid (HCl)
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Saturated brine solution
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Anhydrous sodium sulfate (Na₂SO₄)
Step-by-Step Methodology:
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Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, combine methyl 4,6-dichloropicolinate (1.0 eq), sodium hydroxide (1.1 eq), water, and ethanol.[7]
-
Reaction Execution: Heat the mixture to 60 °C and stir for 1 hour.[7] The elevated temperature accelerates the saponification reaction.
-
Solvent Removal: After the reaction is complete (monitored by TLC), remove the ethanol from the reaction mixture using a rotary evaporator.[7]
-
Aqueous Wash: Wash the remaining aqueous residue with dichloromethane to remove any unreacted starting material or non-polar impurities.[7] The product, being a salt at this stage (sodium 4,6-dichloropicolinate), remains in the aqueous layer.
-
Acidification: Carefully acidify the aqueous layer with dilute hydrochloric acid. This protonates the carboxylate salt, causing the desired 4,6-dichloropicolinic acid to precipitate as it is less soluble in its neutral form.[7]
-
Extraction: Extract the acidified aqueous layer with ethyl acetate. The organic product will move into the ethyl acetate layer.[7]
-
Washing and Drying: Wash the organic phase with a saturated brine solution to remove residual water and inorganic salts. Dry the organic layer over anhydrous sodium sulfate.[7]
-
Isolation: Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the final product as a white solid.[7] The reported yield for this procedure is approximately 98.7%.[7]
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of 4,6-dichloropicolinic acid.
Potential Applications and Mechanism of Action
While specific applications for 4,6-dichloropicolinic acid are not extensively documented in peer-reviewed literature, its structure strongly suggests a role as a synthetic auxin herbicide, similar to related compounds like 3,6-dichloropicolinic acid (clopyralid) and 2,4-Dichlorophenoxyacetic acid (2,4-D).[8]
Proposed Mechanism: Synthetic Auxin Herbicide
Synthetic auxins are a class of plant growth regulators that mimic the effects of the natural plant hormone indole-3-acetic acid (IAA). At herbicidal concentrations, these compounds induce uncontrolled and disorganized cell growth, ultimately leading to the death of susceptible plants, primarily broadleaf weeds.
The proposed mechanism involves the following key steps:
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Absorption and Translocation: The compound is absorbed by the leaves and roots and translocated throughout the plant via the vascular system to meristematic tissues where growth occurs.
-
Receptor Binding: In the cell nucleus, synthetic auxins bind to specific receptor proteins (like TIR1/AFB). This binding event promotes the interaction between the receptor and an Aux/IAA repressor protein.
-
Protein Degradation: The formation of this complex targets the Aux/IAA repressor for ubiquitination and subsequent degradation by the 26S proteasome.
-
Gene Expression: The degradation of the repressor protein derepresses (activates) Auxin Response Factors (ARFs). These transcription factors then activate the expression of auxin-responsive genes.
-
Physiological Effect: The overexpression of these genes leads to a cascade of effects including ethylene production, cell wall loosening, and uncontrolled cell division and elongation. This unsustainable growth disrupts normal plant processes, causing stem twisting, leaf malformation, and eventual death.
Signaling Pathway Diagram
Caption: Proposed mechanism of action for synthetic auxin herbicides.
Safety, Handling, and Storage
Proper handling of 4,6-dichloropicolinic acid is essential to ensure laboratory safety. The compound is classified with several hazard statements.
Hazard Identification:
-
GHS Hazard Statements:
Recommended Precautions:
-
Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood.[1]
-
Personal Protective Equipment (PPE):
-
Handling: Avoid contact with skin, eyes, and clothing.[1] Wash hands thoroughly after handling.[9]
Storage:
-
Store in a tightly closed container in a dry, cool, and well-ventilated place.[1]
-
It is recommended to store under an inert atmosphere at room temperature.[4]
-
Keep away from incompatible materials such as strong oxidizing agents.
Conclusion
4,6-Dichloropicolinic acid is a well-defined chemical compound with established physical properties and a straightforward synthesis route. While its direct applications require further investigation, its molecular architecture strongly positions it as a candidate for agrochemical research, particularly in the development of novel synthetic auxin herbicides. The technical information and protocols provided in this guide offer a solid foundation for researchers and scientists working with this compound, emphasizing both its scientific potential and the necessary safety precautions for its handling.
References
-
Title: 4,6-Dichloropicolinic acid price & availability Source: MOLBASE URL: [Link]
-
Title: PI-50621 4,6-dichloropicolinic acid (88912-25-8) Source: Pi Chemicals System URL: [Link]
-
Title: Synthesis of 3, 6-dichloropicolinic acid Source: ResearchGate URL: [Link]
-
Title: 2,4-Dichlorophenoxyacetic acid Source: CADD Hub, University of Colombo URL: [Link]
Sources
- 1. echemi.com [echemi.com]
- 2. molbase.com [molbase.com]
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- 4. 4,6-Dichloropicolinic acid | 88912-25-8 [sigmaaldrich.com]
- 5. 4,6-dichloroPICOLINic acid | CAS:88912-25-8 | ACCELPHARMTECH [accelpharmtech.com]
- 6. 4,6-Dichloro-2-pyridinecarboxylic acid 88912-25-8, CasNo.88912-25-8 HENAN NEW BLUE CHEMICAL CO.,LTD China (Mainland) [newblue.lookchem.com]
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